molecular formula C12H12N2O B12873864 3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12873864
M. Wt: 200.24 g/mol
InChI Key: MLGRHAQSFJAYIJ-UHFFFAOYSA-N
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Description

3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining a pyrrole and an isoxazole ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with an α,β-unsaturated carbonyl compound, followed by cyclization with hydroxylamine to form the isoxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrrole and isoxazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-benzyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H12N2O/c1-2-4-9(5-3-1)8-11-10-6-7-13-12(10)15-14-11/h1-5,13H,6-8H2

InChI Key

MLGRHAQSFJAYIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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